7,4-Di-O-methylapigenin 5-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,4-Di-O-methylapigenin 5-O-glucoside is a natural product that belongs to the flavonoid class of compounds. The compound has a molecular formula of C23H24O10 and a molecular weight of 460.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,4-Di-O-methylapigenin 5-O-glucoside typically involves the methylation of apigenin followed by glycosylation. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The glycosylation step involves the use of glucosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7,4-Di-O-methylapigenin 5-O-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and glucoside groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
Scientific Research Applications
7,4-Di-O-methylapigenin 5-O-glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of flavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-microbial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 7,4-Di-O-methylapigenin 5-O-glucoside involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7,4’-Di-O-methylapigenin: Another methylated derivative of apigenin with similar biological activities.
Kaempferol-3,7-di-O-β-glucoside: A flavonoid glycoside with comparable antioxidant properties.
Trilobatin: A flavonoid with similar glycosylation patterns and biological effects.
Uniqueness
7,4-Di-O-methylapigenin 5-O-glucoside is unique due to its specific methylation and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24O10 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 |
InChI Key |
ZZFCDQFZXFIBBS-DODNOZFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.